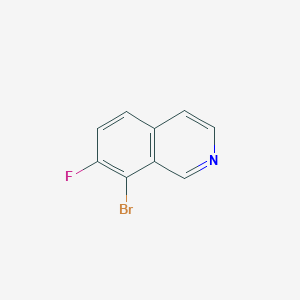

8-Bromo-7-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQIFFRWCFFSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445891-57-5 | |

| Record name | 8-bromo-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 7 Fluoroisoquinoline

De Novo Synthetic Routes to Halogenated Isoquinoline (B145761) Frameworks

The de novo synthesis of the isoquinoline skeleton provides a versatile platform for introducing a range of substituents, including halogens. These methods build the heterocyclic ring system from acyclic precursors, allowing for the incorporation of desired functionalities at specific positions.

Cyclization and Annulation Strategies

Cyclization and annulation reactions are cornerstone strategies for constructing the isoquinoline core. These methods involve the formation of one or more rings in a single or multi-step sequence, often catalyzed by acids or transition metals.

Intramolecular electrophilic cyclization is a powerful tool for the synthesis of isoquinoline derivatives. This approach typically involves the cyclization of an activated aromatic ring onto an electrophilic nitrogen-containing side chain. For the synthesis of 8-bromo-7-fluoroisoquinoline, this would necessitate a starting material with the appropriate halogen substitution pattern on the phenyl ring.

One prominent example of this strategy is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. nih.gov This reaction, utilizing phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, allows for the formation of various N-heterocyclic products, including isoquinoline N-oxides. nih.gov The resulting N-oxides can then be deoxygenated to furnish the corresponding isoquinolines. nih.gov This method's applicability to halogenated substrates makes it a viable, albeit indirect, route to 8-bromo-7-fluoroisoquinoline.

| Reactant Type | Reagent | Product | Reference |

| Ketoxime with alkene | Phenyliodine bis(trifluoroacetate) (PIFA) | Isoquinoline N-oxide | nih.gov |

A metal-free approach has also been reported for the synthesis of 3,4-disubstituted quinolinones through the intramolecular addition of diarylmethanols to α,β-unsaturated amides, promoted by potassium tert-butoxide in DMF. rsc.org While this method yields quinolinones, these intermediates can potentially be converted to the desired isoquinoline structure through further chemical transformations.

Palladium catalysis has emerged as a highly versatile and efficient tool in modern organic synthesis, including the construction of heterocyclic frameworks like isoquinoline. These methods often proceed via C-H activation and functionalization, offering a direct route to substituted isoquinolines.

One reported approach involves the palladium-catalyzed, heteroatom-guided C-H functionalization for the direct arylation of dihydroisoquinolines at the C-4 position. rsc.org While this specific method functionalizes a pre-existing isoquinoline core, the underlying principles of palladium-catalyzed C-H activation can be conceptually applied to a cyclization strategy. For instance, a suitably substituted N-(quinolin-8-yl)ferrocenecarboxamide has been shown to undergo palladium-catalyzed intermolecular carbon-carbon bond formation with various aryl and alkyl iodides. researchgate.net This highlights the potential of using a directing group to guide palladium to a specific C-H bond for functionalization, a strategy that could be incorporated into a cyclization reaction to form the isoquinoline ring with desired substituents.

Furthermore, palladium catalysis is effective in the nitration of sp³ C-H bonds of 8-methylquinolines, demonstrating its utility in functionalizing the isoquinoline scaffold. nih.gov A one-pot reaction involving the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles followed by intramolecular palladium-catalyzed C-H arylation has been developed for the synthesis of N-fused isoquinoline derivatives. rsc.org This methodology showcases the power of palladium to orchestrate complex transformations leading to diverse isoquinoline structures.

| Catalyst | Reactants | Product Type | Reference |

| Palladium | Dihydroisoquinolines and arylating agents | C-4 arylated isoquinolines | rsc.org |

| Palladium | N-(quinolin-8-yl)ferrocenecarboxamide and aryl/alkyl iodides | Bis(aryl/alkyl)ferrocenecarboxamides | researchgate.net |

| Palladium | 8-Methylquinolines and t-BuONO | 8-(Nitromethyl)quinolines | nih.gov |

| Palladium | 1-Bromo-2-(2,2-difluorovinyl)benzenes and N-H heterocycles | N-fused isoquinolines | rsc.org |

Gold catalysis has gained significant traction for the activation of alkynes towards nucleophilic attack, enabling a variety of annulation and cyclization reactions. nih.gov This reactivity can be harnessed for the synthesis of isoquinoline and its derivatives.

A notable example is the gold-catalyzed intramolecular hydroamination of alkynes, which has been successfully employed to synthesize isoindoles and dihydroisoquinolines. nih.gov This method offers a direct route to the core structure of isoquinoline from acyclic precursors containing both an alkyne and an amine functionality. The strategic placement of bromo and fluoro substituents on the aromatic ring of the starting material would be crucial for the synthesis of 8-bromo-7-fluoroisoquinoline via this pathway.

Gold-catalyzed annulation of 1,8-dialkynylnaphthalenes has also been developed, leading to the formation of extended π-systems. nih.gov While not directly yielding isoquinolines, this demonstrates the capability of gold catalysts to facilitate complex cyclization cascades involving alkynes, a principle that could be adapted for the construction of the isoquinoline framework.

| Catalyst | Reactant Type | Product Type | Reference |

| Gold | Alkynes with amine functionality | Dihydroisoquinolines | nih.gov |

| Gold | 1,8-Dialkynylnaphthalenes | Indenophenalene derivatives | nih.gov |

In the context of isoquinoline synthesis, a transition-metal-free reductive hydroxymethylation reaction has been developed for the preparation of tetrahydroisoquinolines. nih.gov This reaction proceeds through a proposed Cannizzaro-type reduction followed by an Evans-Tishchenko reaction, showcasing an alternative pathway to the isoquinoline core that does not rely on transition metal-mediated reductive elimination. nih.gov

The Bischler–Napieralski and Pomeranz–Fritsch reactions are venerable and widely used methods for the synthesis of isoquinolines. wikipedia.orgorganicreactions.org These classical reactions can be adapted to produce halogenated isoquinolines by using appropriately substituted starting materials.

The Bischler–Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction initially forms a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com The successful use of halogenated N-phenethylamides in this reaction has been demonstrated, making it a highly relevant strategy for the synthesis of 8-bromo-7-fluoroisoquinoline. nih.gov A modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) offers a mild and efficient route to isoquinolines from various amides. nih.gov

| Reaction | Starting Material | Reagents | Intermediate/Product | References |

| Bischler–Napieralski | β-Arylethylamide | POCl₃, PPA, Tf₂O | 3,4-Dihydroisoquinoline | wikipedia.orgnrochemistry.comorganic-chemistry.orgnih.gov |

The Pomeranz–Fritsch reaction provides another classical route to isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comwikipedia.org This reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.org The reaction typically proceeds in two stages: condensation to form the benzalaminoacetal, followed by ring closure to yield the isoquinoline. organicreactions.org Modifications to this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.comchem-station.com For the synthesis of 8-bromo-7-fluoroisoquinoline, a 2-bromo-3-fluorobenzaldehyde (B1292724) would be a required starting material.

| Reaction | Starting Materials | Catalyst | Product | References |

| Pomeranz–Fritsch | Benzaldehyde and 2,2-diethoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | organicreactions.orgthermofisher.comwikipedia.org |

Multi-Component Coupling Approaches for Constructing Halogenated Isoquinoline Cores

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org These reactions are prized for their atom economy and operational simplicity. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, can construct imidazo[1,2-a]pyridine (B132010) rings, and similar principles can be applied to isoquinoline synthesis. beilstein-journals.orgbeilstein-journals.org

A plausible MCR approach to a halogenated isoquinoline would involve the condensation of a halogen-substituted 2-ethynylbenzaldehyde (B1209956) with an amine and an isocyanide. beilstein-journals.org The strategic placement of fluorine and bromine on the starting materials would allow for the direct assembly of the desired 8-Bromo-7-fluoroisoquinoline core. This approach allows for rapid diversification by simply varying the initial building blocks. beilstein-journals.org Another strategy involves a three-component reaction between an aldehyde, an allyloxyamine, and a maleimide, which, after a sequence of cycloaddition and Heck cyclization, yields isoquinoline derivatives. researchgate.net The incorporation of halogenated starting materials into such a sequence could provide a direct route to the target molecule.

Post-Synthetic Halogenation Strategies on Isoquinoline Precursors

This approach involves the synthesis of an appropriate isoquinoline precursor, followed by the sequential and regioselective introduction of the fluorine and bromine atoms.

The direct bromination of the isoquinoline ring is a complex process, as the regioselectivity is highly sensitive to reaction conditions and the electronic nature of existing substituents. youtube.com Electrophilic substitution on the isoquinoline ring system typically occurs on the benzenoid ring under acidic conditions. imperial.ac.uk For instance, nitration of isoquinoline yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. youtube.com

The bromination of 8-substituted quinolines has been studied, revealing that the position of bromination is strongly influenced by the directing effect of the C-8 substituent. acgpubs.orgresearchgate.net For example, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. acgpubs.orgresearchgate.net Achieving selective bromination at the C-8 position of a 7-fluoroisoquinoline (B94710) precursor would be challenging. It might require a blocking group at C-5 to prevent unwanted side reactions or the use of specialized metal-catalyzed C-H activation/bromination protocols that could override the inherent electronic preferences of the ring system. A patent describes the direct bromination of isoquinoline to yield 5-bromoisoquinoline, which can then be nitrated at the 8-position, illustrating a "one-pot" halogenation and functionalization strategy. google.com This highlights that precise control of reagents and conditions is paramount for selective halogenation.

Table 2: Examples of Quinoline/Isoquinoline Bromination

| Substrate | Reagents & Conditions | Product(s) | Reference |

| 8-Hydroxyquinoline (B1678124) | Br₂ (1.5 eq), CH₃CN, 0°C | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.5 eq), CH₂Cl₂, rt | 5-bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |

| Isoquinoline | NBS, H₂SO₄, -30°C to -15°C | 5-Bromoisoquinoline | google.com |

Regioselective Fluorination Techniques

Introducing a fluorine atom onto an aromatic ring can be accomplished via nucleophilic or electrophilic methods.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-fluoride bonds, particularly on electron-deficient aromatic systems. nih.govmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. masterorganicchemistry.com For a successful SNAr reaction, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂). masterorganicchemistry.comyoutube.com

In the context of synthesizing 8-Bromo-7-fluoroisoquinoline, this strategy would involve an 8-bromo-isoquinoline precursor bearing a good leaving group at the C-7 position. The inherent electron-deficient nature of the pyridine (B92270) portion of the isoquinoline ring assists in activating the system for nucleophilic attack. imperial.ac.uk The attack of a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF), cesium fluoride (CsF), or anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), at C-7 would displace the leaving group to form the C-F bond. nih.gov The efficiency of the reaction is often enhanced by the use of polar aprotic solvents and high temperatures. Recent advances have described concerted SNAr reactions, which avoid the formation of a traditional Meisenheimer intermediate and can proceed under milder conditions. researchgate.netacs.org

Electrophilic fluorination offers an alternative pathway where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org This method is advantageous when the target position on the aromatic ring can be readily converted into a nucleophile, such as an organolithium or Grignard reagent. wikipedia.org

To synthesize 8-Bromo-7-fluoroisoquinoline using this approach, one would start with an 8-bromoisoquinoline (B29762) precursor. A nucleophilic site would need to be generated regioselectively at the C-7 position. This could potentially be achieved through a halogen-metal exchange (e.g., from a 7-iodo-8-bromoisoquinoline) or via directed metalation if a suitable directing group is present. The resulting C-7 aryl anion would then be quenched with an electrophilic fluorinating agent. Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄), which contain a reactive N-F bond. wikipedia.org The mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

An exploration of the synthetic routes toward the specialized chemical compound 8-Bromo-7-fluoroisoquinoline reveals sophisticated strategies tailored to introduce specific halogen atoms onto the isoquinoline framework. The methodologies discussed herein focus on targeted fluorine incorporation via deoxyfluorination and the assembly of the core heterocyclic structure through established multi-step and convergent sequences.

3 Deoxyfluorination Approaches for Fluorine Incorporation

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring can be accomplished through various methods, with deoxyfluorination of a corresponding phenol (B47542) (a hydroxyl-substituted arene) being a key strategy. This approach is particularly relevant for synthesizing 8-Bromo-7-fluoroisoquinoline from a 7-hydroxy-8-bromoisoquinoline precursor. The core principle of deoxyfluorination involves the conversion of a robust C-O bond of a phenol into a C-F bond.

While direct synthesis of 7-hydroxy-8-bromoisoquinoline is not extensively detailed, its preparation can be inferred from analogous syntheses of substituted hydroxyquinolines. For instance, methods for producing bromo-hydroxyquinolines often involve the bromination of a hydroxyquinoline parent molecule. The synthesis of 7-bromoquinolin-8-ol (B152725) has been achieved through the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) mdpi.com. A similar pathway could conceivably produce the required 7-hydroxy-8-bromoisoquinoline precursor.

Once the 7-hydroxy-8-bromoisoquinoline precursor is obtained, deoxyfluorination can be carried out using modern reagents designed for this transformation. These reagents typically activate the hydroxyl group, making it a good leaving group, and subsequently deliver a fluoride ion. This method avoids the often harsh conditions of classical approaches like the Balz-Schiemann reaction.

Several modern reagents are available for the deoxyfluorination of phenols and heterocyclic alcohols. The selection of the reagent depends on factors such as substrate tolerance and reaction conditions.

Table 1: Selected Modern Deoxyfluorination Reagents

| Reagent Name | Description |

| PyFluor | A pyridinium-based reagent known for its effectiveness in fluorinating a wide range of alcohols, including phenols, under mild conditions. |

| PhenoFluor™ | An N,N'-disubstituted piperazine-based reagent that facilitates the deoxyfluorination of phenols and heteroaromatic hydroxyl compounds. |

| XtalFluor-E® | A crystalline, thermally stable, and less hygroscopic diethylaminosulfur trifluoride (DAST) analogue used for deoxyfluorination. |

The hypothetical deoxyfluorination of 7-hydroxy-8-bromoisoquinoline would involve reacting the precursor with one of these reagents to selectively replace the hydroxyl group at the C7 position with a fluorine atom, yielding the final 8-Bromo-7-fluoroisoquinoline product. This late-stage fluorination approach is valuable as it allows for the introduction of the fluorine atom after the main heterocyclic structure is already in place.

Chemical Reactivity and Transformation Pathways of 8 Bromo 7 Fluoroisoquinoline

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-8 position of 8-bromo-7-fluoroisoquinoline serves as a reactive handle for numerous transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at this position.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki–Miyaura, Heck, Sonogashira)

Palladium catalysts are extensively utilized to facilitate cross-coupling reactions at the C-Br bond of halogenated isoquinolines. vulcanchem.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgyonedalabs.comorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov In the context of 8-bromo-7-fluoroisoquinoline, this reaction would involve its treatment with a boronic acid or ester in the presence of a palladium catalyst and a base to yield 8-aryl- or 8-vinyl-7-fluoroisoquinolines. nih.govresearchgate.net The general applicability of the Suzuki-Miyaura reaction to brominated aromatic compounds is well-established, making it a highly probable and efficient method for the diversification of the 8-bromo-7-fluoroisoquinoline scaffold. researchgate.netfishersci.no

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting 8-bromo-7-fluoroisoquinoline with various alkenes under Heck conditions would lead to the formation of 8-alkenyl-7-fluoroisoquinolines. wikipedia.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

The Sonogashira coupling provides a reliable route to alkynylated aromatic compounds through the reaction of a terminal alkyne with an aryl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, would enable the introduction of various alkyne moieties at the C-8 position of 8-bromo-7-fluoroisoquinoline. organic-chemistry.orgsoton.ac.ukresearchgate.net The resulting 8-alkynyl-7-fluoroisoquinolines are valuable intermediates for further synthetic elaborations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | 8-Aryl/vinyl-7-fluoroisoquinolines |

| Heck | Alkenes | Pd catalyst, Base, Ligand | 8-Alkenyl-7-fluoroisoquinolines |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu co-catalyst, Base | 8-Alkynyl-7-fluoroisoquinolines |

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and various heterocyclic amines. wikipedia.orglibretexts.orgnih.gov Applying this methodology to 8-bromo-7-fluoroisoquinoline would provide access to a diverse set of 8-amino-7-fluoroisoquinoline derivatives. The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, with various specialized phosphine ligands being developed to accommodate a broad substrate scope. libretexts.orgnih.gov

Nickel-Catalyzed Cross-Coupling Variants (e.g., Mizoroki–Heck)

While palladium has been the dominant metal in cross-coupling chemistry, nickel catalysts have emerged as a cost-effective and powerful alternative. nih.govmdpi.com Nickel can catalyze cross-coupling reactions involving aryl bromides, including variants of the Heck reaction, often referred to as the Mizoroki-Heck reaction. researchgate.netrsc.orgmdpi.com These reactions can sometimes offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. nih.gov For 8-bromo-7-fluoroisoquinoline, a nickel-catalyzed Mizoroki-Heck reaction with an alkene would also yield 8-alkenyl-7-fluoroisoquinolines.

Photoinduced Palladium-Catalyzed Cross-Couplings

A more recent development in the field is the use of visible light to promote palladium-catalyzed cross-coupling reactions. nih.gov These photoinduced methods can often proceed under milder conditions and can enable transformations that are challenging with traditional thermal methods. nih.gov While specific applications to 8-bromo-7-fluoroisoquinoline are not yet widely reported, the general principles of photoinduced palladium catalysis suggest its potential for functionalizing the C-Br bond in this molecule. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Moiety

The fluorine atom at the C-7 position of 8-bromo-7-fluoroisoquinoline is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reactivity is enhanced by the electron-withdrawing nature of the isoquinoline (B145761) ring system. The SNAr reaction provides a complementary method to cross-coupling for introducing new functional groups, specifically at the C-7 position.

Site-Selective Heteroatom Nucleophile Displacements (e.g., Oxygen, Sulfur, Nitrogen)

The fluorine atom at C-7 can be selectively displaced by a variety of heteroatom nucleophiles. researchgate.net This site-selectivity arises from the greater electronegativity of fluorine compared to bromine, which makes the C-7 position more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com The rate-determining step in SNAr reactions is typically the initial addition of the nucleophile to the aromatic ring. libretexts.orgstackexchange.com

The reaction of 8-bromo-7-fluoroisoquinoline with oxygen nucleophiles, such as alkoxides or phenoxides, would lead to the formation of 8-bromo-7-alkoxy- or 8-bromo-7-aryloxyisoquinolines. Similarly, sulfur nucleophiles like thiolates can be employed to synthesize 8-bromo-7-(alkylthio)- or 8-bromo-7-(arylthio)isoquinolines. Nitrogen nucleophiles, including primary and secondary amines, can also displace the fluorine atom to yield 8-bromo-7-aminoisoquinoline derivatives. wikipedia.orglibretexts.org

Table 2: Examples of SNAr Reactions at the Fluorine Moiety

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Sodium methoxide | 8-Bromo-7-methoxyisoquinoline |

| Sulfur | Sodium thiophenoxide | 8-Bromo-7-(phenylthio)isoquinoline |

| Nitrogen | Piperidine | 8-Bromo-7-(piperidin-1-yl)isoquinoline |

The ability to perform site-selective SNAr at the C-7 position, followed by a cross-coupling reaction at the C-8 position (or vice versa), provides a powerful and flexible strategy for the synthesis of highly substituted and functionally diverse isoquinoline derivatives.

Reduction and Hydrogenation Reactions of the Isoquinoline Scaffold

The reduction of the isoquinoline core in 8-Bromo-7-fluoroisoquinoline can lead to the formation of dihydroisoquinoline and tetrahydroisoquinoline derivatives, which are prevalent structural motifs in many biologically active compounds. While specific literature detailing the reduction and hydrogenation of 8-Bromo-7-fluoroisoquinoline is not extensively documented, the reactivity can be inferred from general knowledge of isoquinoline chemistry.

Typically, the catalytic hydrogenation of the isoquinoline ring system requires a catalyst such as platinum, palladium, or nickel. The reaction conditions, including pressure, temperature, and solvent, can be tuned to achieve either partial reduction to a dihydroisoquinoline or complete saturation to a tetrahydroisoquinoline. The presence of the halogen substituents, particularly the C-Br bond, may be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, chemoselective reduction of the nitrogen-containing ring without affecting the halogen atoms would require careful selection of the catalyst and reaction parameters.

A commercially available derivative, 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, indicates that the reduction of the isoquinoline scaffold of a closely related compound is feasible.

Table 1: Potential Reduction Products of 8-Bromo-7-fluoroisoquinoline

| Starting Material | Potential Product | General Reaction Type |

| 8-Bromo-7-fluoroisoquinoline | 8-Bromo-7-fluoro-1,2-dihydroisoquinoline | Partial Reduction |

| 8-Bromo-7-fluoroisoquinoline | 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Full Reduction (Hydrogenation) |

Alkylation and Arylation Reactions of Halogenated Isoquinolines

The halogen atoms on the 8-Bromo-7-fluoroisoquinoline molecule serve as versatile handles for carbon-carbon bond formation through various cross-coupling reactions. The carbon-bromine bond at the C-8 position is particularly amenable to transformation via transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the arylation, vinylation, and alkynylation of aryl halides. It is anticipated that the C-Br bond of 8-Bromo-7-fluoroisoquinoline would readily participate in these reactions, allowing for the introduction of a wide range of aryl and alkyl substituents. The C-F bond is generally more inert under these conditions, allowing for selective functionalization at the C-8 position.

While specific examples of alkylation and arylation of 8-Bromo-7-fluoroisoquinoline are not detailed in the available literature, patent documents describe the synthesis of this compound as a precursor for more complex molecules, implying its utility in such transformations. google.com For instance, the bromine atom can be substituted through nucleophilic aromatic substitution under certain conditions or, more commonly, via organometallic intermediates.

Table 2: Potential Cross-Coupling Reactions of 8-Bromo-7-fluoroisoquinoline

| Reaction Type | Reagent | Potential Product | Catalyst (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic acid | 8-Aryl-7-fluoroisoquinoline | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck Coupling | Alkene | 8-Alkenyl-7-fluoroisoquinoline | Pd(OAc)₂ |

| Sonogashira Coupling | Terminal alkyne | 8-Alkynyl-7-fluoroisoquinoline | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig Amination | Amine | 8-Amino-7-fluoroisoquinoline | Pd catalyst with phosphine ligand |

Note: This table represents potential synthetic pathways. Specific yields and reaction conditions for 8-Bromo-7-fluoroisoquinoline are not available in the surveyed literature.

Radical Cascade Reactions and Rearrangements

Radical cascade reactions offer an efficient method for the construction of complex molecular architectures from simpler precursors in a single step. These reactions often proceed under mild conditions and can be initiated by light, radical initiators, or transition metals. The application of radical cascade reactions to the synthesis of isoquinoline derivatives has been an area of active research.

In the context of 8-Bromo-7-fluoroisoquinoline, the bromine atom could potentially serve as a radical precursor. Homolytic cleavage of the C-Br bond could generate an isoquinolyl radical, which could then participate in intra- or intermolecular cascade processes to form polycyclic or highly functionalized isoquinoline systems. However, there is a lack of specific studies in the scientific literature that document radical cascade reactions initiated from 8-Bromo-7-fluoroisoquinoline. The development of such reactions could provide novel pathways to complex molecular scaffolds based on the 7-fluoroisoquinoline (B94710) core.

Mechanistic Investigations of Reactions Involving 8 Bromo 7 Fluoroisoquinoline

Detailed Elucidation of Reaction Pathways and Transient Intermediates

The reactivity of 8-bromo-7-fluoroisoquinoline is significantly influenced by its dual halogenation, which creates a unique electronic and steric environment on the isoquinoline (B145761) core. The bromine at C7 and fluorine at C8 enhance the molecule's reactivity in various transformations, including nucleophilic and electrophilic substitution reactions.

Investigations into the reaction pathways often reveal the formation of transient intermediates that dictate the final product distribution. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. harvard.edu The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups, like the fluorine and bromine atoms in 8-bromo-7-fluoroisoquinoline, helps to stabilize this anionic intermediate, thereby facilitating the substitution process. masterorganicchemistry.combyjus.com

In electrophilic aromatic substitution (EAS) reactions, the mechanism involves the attack of an electrophile on the aromatic ring, leading to a carbocation intermediate, often referred to as a σ-complex or arenium ion. masterorganicchemistry.comdiva-portal.orgdalalinstitute.com The rate-determining step is typically the formation of this intermediate, as it disrupts the aromaticity of the ring. masterorganicchemistry.comdiva-portal.org The subsequent deprotonation restores aromaticity and yields the substituted product. masterorganicchemistry.com For halogenated isoquinolines, the regioselectivity of electrophilic attack is influenced by the electronic effects of the existing halogen substituents.

Furthermore, radical reactions involving 8-bromo-7-fluoroisoquinoline can proceed through the formation of radical intermediates. For example, photochemically induced reactions can lead to the homolytic cleavage of the C-Br bond, generating an isoquinolyl radical. This radical can then participate in various coupling reactions. The formation of halogen-bonding complexes between the bromo-substituted isoquinoline and a reaction partner can precede the photochemical fragmentation, leading to the generation of two distinct radical species that can then recombine. uniovi.es

Role of Transition Metal Catalysis in Directing Reaction Mechanisms (e.g., Pd, Ni, Au, Rh)

Transition metal catalysis plays a pivotal role in the functionalization of 8-bromo-7-fluoroisoquinoline, enabling a wide range of transformations with high efficiency and selectivity. nih.gov Palladium, nickel, gold, and rhodium catalysts are particularly effective in directing the reaction mechanisms for this substrate.

Palladium (Pd): Palladium catalysts are extensively used for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, involving the C-Br bond of 8-bromo-7-fluoroisoquinoline. nih.govrsc.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), or migratory insertion (for Heck), and reductive elimination. In the oxidative addition step, the palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) intermediate. This is followed by reaction with a coupling partner and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. rsc.org The presence of the fluorine atom at the C7 position can influence the electronic properties of the molecule and, consequently, the reactivity in these coupling reactions.

Nickel (Ni): Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. rsc.org They can catalyze the coupling of aryl halides with a variety of partners, including other alkyl halides and aldehydes. rsc.orgnih.gov Nickel-catalyzed reactions often proceed through similar mechanistic pathways as palladium, involving oxidative addition, transmetalation/insertion, and reductive elimination. nih.gov Nickel catalysts have also been shown to be effective in cycloaddition reactions and can activate challenging C-C bonds. nih.gov

Gold (Au): Gold catalysts, particularly gold(I) complexes, are known to catalyze unique transformations, such as the tandem Claisen rearrangement/hydroarylation of propargyl vinyl ethers. whiterose.ac.uk While specific examples with 8-bromo-7-fluoroisoquinoline are not detailed, gold catalysis often involves the activation of alkynes and allenes towards nucleophilic attack. The choice of ligand on the gold catalyst can significantly influence the reaction pathway and product selectivity. whiterose.ac.uk

Rhodium (Rh): Rhodium catalysts are prominent in C-H activation and annulation reactions. nih.govsnnu.edu.cnwhiterose.ac.uknih.gov These reactions allow for the direct functionalization of C-H bonds, offering an atom-economical approach to building molecular complexity. The mechanism typically involves the chelation-assisted activation of a C-H bond by a Rh(III) catalyst to form a rhodacycle intermediate. nih.govnih.gov This intermediate can then react with a coupling partner, such as an alkyne or alkene, through insertion, followed by reductive elimination to afford the final product. nih.govwhiterose.ac.uk

Investigation of Halogen Bond Interactions in Catalysis and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). mdpi.comrsc.org This interaction, particularly with heavier halogens like bromine and iodine, arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. mdpi.comchemrxiv.org

In the context of 8-bromo-7-fluoroisoquinoline, the bromine atom at the C8 position can participate in halogen bonding. This interaction can play a significant role in directing the assembly of molecules in the solid state and can also influence reactivity in solution. mdpi.comrsc.org For instance, the formation of a halogen bond between the bromine atom of the isoquinoline and a catalyst or another reactant can pre-organize the substrates, leading to enhanced reactivity and selectivity. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations and analysis of Molecular Electrostatic Potential (MEP) surfaces, are valuable tools for investigating and quantifying these interactions. mdpi.com These studies can reveal the strength and directionality of halogen bonds and their influence on transition state energies.

In catalysis, halogen bonding can be a key design element. Catalysts can be designed to specifically interact with the halogen atom of the substrate, thereby activating it for a subsequent transformation. chemrxiv.org This has been demonstrated in various catalytic systems where halogen bonding has been shown to be crucial for achieving high enantioselectivity. chemrxiv.org The interaction can stabilize transition states or hold the substrate in a specific conformation that favors the desired reaction pathway. mdpi.com

Transition State Analysis in Aromatic Substitution Processes (e.g., SNAr, Electrophilic)

The understanding of transition states is fundamental to elucidating the mechanisms of aromatic substitution reactions involving 8-bromo-7-fluoroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. harvard.edu However, recent computational and kinetic isotope effect (KIE) studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. harvard.edu The nature of the transition state, whether it resembles the Meisenheimer intermediate (stepwise) or a single concerted structure, depends on the stability of the intermediate. harvard.edu For 8-bromo-7-fluoroisoquinoline, the presence of both a good leaving group (bromide) and an activating, yet poor leaving group (fluoride), could lead to complex transition state structures. The fluorine atom's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The transition state in EAS reactions is the high-energy σ-complex (arenium ion). masterorganicchemistry.comdiva-portal.orgdalalinstitute.com The stability of this carbocationic intermediate is the primary determinant of the reaction rate. diva-portal.org The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this transition state. For 8-bromo-7-fluoroisoquinoline, the electron-withdrawing nature of both halogens would generally deactivate the ring towards electrophilic attack. However, the directing effects of these substituents would influence the position of substitution. The interplay between the inductive and resonance effects of the bromine and fluorine atoms would determine the regioselectivity of the reaction. Quantum chemical calculations are instrumental in modeling the structures and energies of these transition states, providing insights into the reaction pathways and predicting the most likely products. diva-portal.org

Influence of Solvent and Ligand Environment on Reaction Kinetics and Selectivity

The solvent and ligand environment are critical parameters that can significantly impact the kinetics and selectivity of reactions involving 8-bromo-7-fluoroisoquinoline, particularly in transition metal-catalyzed processes.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the rates of reaction by stabilizing or destabilizing ground states, transition states, and intermediates. In polar aprotic solvents, which are commonly used for cross-coupling reactions, the solubility of reactants and the stability of charged intermediates are enhanced. In some cases, polar protic solvents can also play a cooperative role, for example, by participating in proton transfer steps or stabilizing anionic species. beilstein-journals.org Large kinetic solvent isotope effects (KSIEs) have been observed in certain reactions, indicating that the solvent is directly involved in the rate-determining step. beilstein-journals.org

Ligand Effects: In transition metal catalysis, the ligands coordinated to the metal center are of paramount importance in controlling the catalyst's activity and selectivity. sioc-journal.cn The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction outcome. For instance, bulky ligands can promote reductive elimination, while electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition. In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity by creating a chiral environment around the metal center. chemrxiv.org The choice of ligand can also influence the regioselectivity of a reaction by sterically blocking certain reaction sites or by electronically favoring others. The interplay between the ligand, solvent, and substrate is complex and often requires empirical screening to identify the optimal conditions for a given transformation.

Below is a table summarizing the influence of solvents and ligands on reaction outcomes.

| Reaction Type | Solvent/Ligand Parameter | Observed Effect on Kinetics and Selectivity | Example |

|---|---|---|---|

| Gold(I)-Catalyzed Hydroamination | Polar Protic Solvent (e.g., Methanol) | Can minimize ligand effects and, in some cases, accelerate the reaction in combination with a non-polar solvent. beilstein-journals.org | Intramolecular alkene hydroamination. beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Bulky, Electron-Rich Phosphine (B1218219) Ligands | Generally increase reaction rates by promoting oxidative addition and reductive elimination. | Suzuki-Miyaura coupling. rsc.org |

| Nickel-Catalyzed Cross-Electrophile Coupling | Chiral Diamine Ligands | Can induce high enantioselectivity in the formation of axially chiral biaryls. chemrxiv.org | Asymmetric coupling of aryl halides. chemrxiv.org |

| Rhodium-Catalyzed C-H Activation | Coordinating Solvents (e.g., DMF) | Can influence the stability of catalytic intermediates and the overall reaction rate. researchgate.net | Annulation of benzamides. whiterose.ac.uk |

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For 8-bromo-7-fluoroisoquinoline, DFT calculations are foundational, providing a detailed picture of its ground-state electronic properties. These calculations are performed using various functionals, such as B3LYP or M06-2X, and appropriate basis sets that mathematically describe the molecule's orbitals. diva-portal.orgsnnu.edu.cn

The primary outputs of these calculations include the molecule's electron density distribution, the energies and shapes of its molecular orbitals (notably the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its molecular electrostatic potential (MEP). researchgate.net Analysis of these fundamental properties allows chemists to understand the intrinsic electronic character of 8-bromo-7-fluoroisoquinoline, which is heavily influenced by the presence of the electronegative fluorine atom, the polarizable bromine atom, and the heterocyclic nitrogen atom.

| Calculated Property | Significance for 8-Bromo-7-fluoroisoquinoline | Typical Computational Method |

|---|---|---|

| Molecular Geometry | Provides the optimized 3D structure, including bond lengths and angles. | DFT Geometry Optimization |

| Electron Density | Maps the probability of finding an electron, highlighting electron-rich and electron-deficient regions. | DFT |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, indicating sites for electrophilic or nucleophilic attack. | DFT |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and localizations of HOMO and LUMO are crucial for predicting reactivity in pericyclic and substitution reactions. | DFT |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular charge transfer and the nature of chemical bonds. researchgate.net | NBO analysis on a DFT-optimized structure |

Prediction and Validation of Reactivity Patterns and Regioselectivity

The electronic structure calculated via DFT serves as a powerful predictive tool for the chemical reactivity and regioselectivity of 8-bromo-7-fluoroisoquinoline. diva-portal.org Computational modeling can effectively predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's frontier molecular orbitals and electron density maps. For instance, the location of the LUMO can indicate the most electrophilic position susceptible to nucleophilic attack, while the HOMO location suggests the most nucleophilic site for electrophilic attack.

In the case of 8-bromo-7-fluoroisoquinoline, the interplay between the electron-withdrawing fluorine, the larger bromine, and the pyridine (B92270) ring nitrogen creates a complex reactivity profile. DFT calculations can untangle these competing influences to predict the outcome of reactions such as nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), and transition-metal-catalyzed cross-coupling. diva-portal.org For example, Natural Bond Orbital (NBO) analysis can quantify the charge at each atom, highlighting the most nucleophilic or electrophilic centers and thereby explaining observed regioselectivity in reactions. snnu.edu.cn These theoretical predictions can then be validated through experimental studies, providing a robust understanding of the molecule's behavior.

| Reaction Type | Predicted Reactive Site(s) | Computational Descriptor Used |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Positions activated by electron-withdrawing groups and the ring nitrogen. | LUMO distribution, Partial Atomic Charges, MEP minima. |

| Electrophilic Aromatic Substitution (SEAr) | Positions with the highest electron density, considering the deactivating effects of halogens. | HOMO distribution, Fukui Functions, MEP maxima. |

| Organometallic Cross-Coupling | Typically at the C-Br bond due to its lower bond strength compared to C-F. | Bond Dissociation Energies, Transition State Analysis. |

| Deprotonation/Metalation | Protons with the highest acidity, often adjacent to activating groups. | Calculated pKa values, Stability of the resulting anion. |

In-Depth Elucidation of Reaction Mechanisms and Energy Profiles via Computational Modeling

For reactions involving 8-bromo-7-fluoroisoquinoline, computational studies can distinguish between different possible mechanistic pathways, such as a stepwise mechanism involving a discrete intermediate or a concerted mechanism where bond breaking and forming occur simultaneously. diva-portal.orgacs.org For example, in nucleophilic aromatic substitution reactions, DFT calculations can determine whether the reaction proceeds through a stable Meisenheimer-type (σ-complex) intermediate or via a single, concerted transition state. diva-portal.org By comparing the calculated activation energies for competing pathways, the most energetically favorable mechanism can be identified. snnu.edu.cn These energy profiles, often visualized as reaction coordinate diagrams, provide a clear and quantitative picture of the entire reaction process.

Analysis of Charge Distribution and Stability of Intermediates and Transition States

A significant advantage of computational modeling is the ability to study the structure and properties of highly reactive, transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally. diva-portal.orgims.ac.jp For 8-bromo-7-fluoroisoquinoline, this includes the detailed analysis of potential intermediates such as σ-complexes in substitution reactions. diva-portal.org

DFT calculations provide insights into the geometric and electronic structure of these transient species. Methods like NBO analysis can be used to track the redistribution of electron density and charge throughout the course of a reaction. snnu.edu.cnresearchgate.net The stability of an intermediate or transition state is a key factor in determining the reaction mechanism and rate. For instance, the stability of a negatively charged σ-complex formed during an SNAr reaction is influenced by how effectively the negative charge is delocalized and stabilized by the electron-withdrawing fluorine atom and the isoquinoline nitrogen. Computational analysis can quantify these stabilizing interactions, explaining why a reaction proceeds through a particular intermediate. diva-portal.org

| Species | Parameter Analyzed | Significance |

|---|---|---|

| Reactant (8-Bromo-7-fluoroisoquinoline) | Ground-state charge distribution | Identifies initial nucleophilic/electrophilic sites. |

| Transition State | Charge accumulation/depletion on key atoms | Indicates the nature of the transition state (e.g., early vs. late) and the extent of bond formation/cleavage. acs.org |

| Intermediate (e.g., σ-complex) | Charge delocalization and stability | Determines the lifetime of the intermediate and the feasibility of a stepwise mechanism. diva-portal.org |

| Product | Final charge distribution | Confirms the electronic consequences of the chemical transformation. |

Free Energy Landscape Mapping of Complex Reaction Pathways

For reactions with multiple steps or competing pathways, a simple one-dimensional potential energy surface is insufficient. Instead, computational chemists map a more comprehensive free energy landscape. diva-portal.org These landscapes are crucial because they incorporate not only the electronic energies (enthalpy) of the stationary points but also thermal corrections and entropic effects, providing a more accurate representation of the reaction under real-world conditions. snnu.edu.cnwhiterose.ac.uk The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also critical, as solvent can dramatically alter the stability of charged species. diva-portal.org

Mapping the free energy landscape for reactions of 8-bromo-7-fluoroisoquinoline allows researchers to identify the rate-determining step of a complex sequence and to predict the branching ratios between competing pathways. snnu.edu.cn This is essential for understanding whether a reaction is under kinetic control (where the product distribution is determined by the relative heights of the energy barriers) or thermodynamic control (where the distribution is governed by the relative stability of the final products). whiterose.ac.uk By comparing the free energies of activation (ΔG‡) for all possible transition states, a quantitative prediction of product selectivity can be achieved, offering profound insights into the factors that govern the reaction's outcome. snnu.edu.cn

Conclusion

8-Bromo-7-fluoroisoquinoline represents a fascinating and synthetically versatile halogenated heterocyclic compound. Its strategic placement of bromine and fluorine atoms on the isoquinoline (B145761) core provides a platform for a wide array of chemical transformations, making it a valuable building block in both medicinal chemistry and materials science. As synthetic methodologies continue to advance, the full potential of this and related halogenated isoquinolines will undoubtedly be unlocked, leading to the development of novel molecules with tailored properties and functions.

Advanced Synthetic Applications of 8 Bromo 7 Fluoroisoquinoline As a Building Block

Modular Construction of Complex Polycyclic and Heterocyclic Scaffolds

The 8-bromo-7-fluoroisoquinoline core is an excellent starting point for the modular synthesis of intricate polycyclic and heterocyclic frameworks. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the fusion of additional aromatic or heterocyclic rings.

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction. acs.orgnih.gov This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. By employing bifunctional coupling partners, complex polycyclic aromatic hydrocarbons (PAHs) can be assembled in a convergent manner. For instance, reaction of 8-bromo-7-fluoroisoquinoline with a diboronic acid derivative of a naphthalene (B1677914) or acenaphthene (B1664957) could lead to the formation of extended, fused aromatic systems. rsc.org The general scheme for such a transformation is depicted below:

Similarly, the Stille coupling reaction, which utilizes organotin reagents, offers a complementary approach to the construction of these complex scaffolds. organic-chemistry.orgresearchgate.net Although the toxicity of organotin compounds is a drawback, the Stille reaction often exhibits a high tolerance for various functional groups and can be effective where Suzuki couplings may be sluggish. nih.govresearchgate.net

The strategic application of these cross-coupling reactions allows for a "building block" approach, where complex structures are assembled from smaller, well-defined fragments. This modularity is highly advantageous for creating libraries of related compounds for screening in drug discovery or materials science.

Synthesis of Densely Functionalized Aromatic and Heteroaromatic Systems

Beyond the construction of large polycyclic systems, 8-bromo-7-fluoroisoquinoline is a valuable precursor for the synthesis of aromatic and heteroaromatic systems bearing a high density of functional groups. The bromine atom can be replaced with a wide array of substituents through various palladium-catalyzed reactions.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the introduction of primary and secondary amines at the C8 position of the isoquinoline (B145761) ring. organic-chemistry.org The resulting 8-amino-7-fluoroisoquinoline derivatives can serve as key intermediates for further functionalization or as components of biologically active molecules and organic semiconductors. nih.gov

| Reaction Name | Coupling Partner | Introduced Functional Group | Potential Application |

| Suzuki-Miyaura Coupling | Organoboron Reagents | Aryl, Heteroaryl, Alkyl | Synthesis of biaryls, extended π-systems |

| Stille Coupling | Organotin Reagents | Aryl, Heteroaryl, Vinyl | Construction of complex organic molecules |

| Buchwald-Hartwig Amination | Amines | Primary/Secondary Amines | Synthesis of pharmaceuticals, OLED materials |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | Creation of linear, rigid structures |

| Heck Coupling | Alkenes | Alkenyl Groups | Formation of substituted styrenes |

Furthermore, C-H activation strategies can be employed to introduce functional groups at other positions of the isoquinoline ring system, complementing the transformations at the C8 position. acs.orgrsc.orgmdpi.commdpi.comnih.govsemanticscholar.org This combination of directed C-Br functionalization and C-H activation allows for a highly controlled and versatile approach to synthesizing densely substituted isoquinoline derivatives.

Utilization in the Development of Organic Electronic Materials (e.g., OLEDs)

Isoquinoline derivatives are recognized for their potential in organic electronic materials, particularly in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netuconn.edumdpi.commdpi.com The introduction of fluorine atoms into organic conjugated molecules can significantly impact their electronic properties, such as lowering the HOMO and LUMO energy levels. rsc.org This can facilitate electron injection and enhance the stability of the material against oxidative degradation. rsc.org

8-Bromo-7-fluoroisoquinoline can serve as a key building block for the synthesis of novel emitters or host materials for OLEDs. Through the aforementioned cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached to the isoquinoline core, allowing for the fine-tuning of the material's photophysical properties. For example, coupling with carbazole (B46965) or triphenylamine (B166846) derivatives via Buchwald-Hartwig amination can lead to the formation of bipolar host materials. researchgate.net

The development of isoquinoline-based materials for OLEDs is an active area of research, with a focus on achieving high efficiency, long operational lifetimes, and specific emission colors. researchgate.netresearchgate.net The unique electronic properties conferred by the fluoro substituent in 8-bromo-7-fluoroisoquinoline make it an attractive starting point for the design of next-generation OLED materials.

Role as a Ligand Precursor in Coordination Chemistry and Catalysis

The isoquinoline nitrogen atom provides a coordination site for metal ions, making isoquinoline derivatives valuable as ligands in coordination chemistry and homogeneous catalysis. otago.ac.nzgessnergroup.comnih.govprochemonline.comsigmaaldrich.comnih.gov 8-Bromo-7-fluoroisoquinoline can be transformed into more complex ligands through functionalization at the C8 position.

For instance, the bromine atom can be replaced by a phosphine (B1218219) group through a palladium- or nickel-catalyzed phosphination reaction. The resulting 8-phosphino-7-fluoroisoquinoline would be a bidentate P,N-ligand, capable of chelating to a metal center. The electronic properties of such a ligand would be influenced by the fluorine atom, which could in turn affect the catalytic activity of the corresponding metal complex. Electron-rich phosphine ligands are known to be highly effective in many catalytic transformations. gessnergroup.com

The synthesis of isoquinoline-based terpyridine-like ligands has also been reported, where bromo-substituted isoquinolines are used as building blocks. otago.ac.nz These multi-dentate ligands can form stable complexes with a variety of transition metals, with applications in areas such as catalysis and supramolecular chemistry. The versatility of 8-bromo-7-fluoroisoquinoline as a precursor allows for the rational design of ligands with tailored steric and electronic properties for specific catalytic applications.

Derivatization Strategies and Functional Group Transformations of 8 Bromo 7 Fluoroisoquinoline

Site-Selective Functional Group Interconversion of Halogen Substituents

The presence of both bromine and fluorine atoms on the isoquinoline (B145761) core at positions 8 and 7, respectively, presents an opportunity for selective functionalization. The differing reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is the cornerstone of this selectivity. In the realm of transition-metal-catalyzed cross-coupling reactions, the C-Br bond is substantially more reactive than the C-F bond. This disparity in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making the former more susceptible to oxidative addition by a low-valent metal catalyst, which is typically the initial step in catalytic cycles of cross-coupling reactions.

Consequently, palladium-catalyzed cross-coupling reactions performed on 8-bromo-7-fluoroisoquinoline are expected to proceed with high site-selectivity at the C8 position. The C-F bond at the C7 position generally remains intact under standard cross-coupling conditions, allowing for its potential modification in subsequent synthetic steps under harsher conditions if desired. This inherent difference in reactivity allows for a stepwise and controlled approach to the synthesis of polysubstituted isoquinolines.

Installation of Diverse Chemical Functionalities (e.g., aryl, alkenyl, alkynyl, alkylamino groups)

The selective reactivity of the C8-Br bond in 8-bromo-7-fluoroisoquinoline enables the introduction of a wide array of chemical functionalities through various well-established palladium-catalyzed cross-coupling reactions.

Aryl Group Installation via Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. For 8-bromo-7-fluoroisoquinoline, this reaction would selectively occur at the C8 position to yield 8-aryl-7-fluoroisoquinolines. A variety of aryl and heteroaryl boronic acids can be employed, allowing for the introduction of a diverse range of substituents.

Illustrative Suzuki-Miyaura Coupling Reactions of 8-Bromo-7-fluoroisoquinoline

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 7-Fluoro-8-phenylisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 7-Fluoro-8-(4-methoxyphenyl)isoquinoline |

Alkenyl Group Installation via Heck Reaction:

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of 8-bromo-7-fluoroisoquinoline with various alkenes would lead to the formation of 8-alkenyl-7-fluoroisoquinolines. The stereochemistry of the resulting double bond is typically trans.

Illustrative Heck Reactions of 8-Bromo-7-fluoroisoquinoline

| Entry | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-7-Fluoro-8-(2-phenylvinyl)isoquinoline |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-n-Butyl 3-(7-fluoroisoquinolin-8-yl)acrylate |

Alkynyl Group Installation via Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This methodology allows for the introduction of an alkynyl moiety at the C8 position of 8-bromo-7-fluoroisoquinoline.

Illustrative Sonogashira Coupling Reactions of 8-Bromo-7-fluoroisoquinoline

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 7-Fluoro-8-(phenylethynyl)isoquinoline |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 7-Fluoro-8-(hex-1-yn-1-yl)isoquinoline |

Alkylamino Group Installation via Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction enables the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method can be applied to 8-bromo-7-fluoroisoquinoline to synthesize a variety of 8-amino-substituted derivatives.

Illustrative Buchwald-Hartwig Amination Reactions of 8-Bromo-7-fluoroisoquinoline

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(7-Fluoroisoquinolin-8-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | N-(7-Fluoroisoquinolin-8-yl)aniline |

Chemo- and Regioselective Control in Derivatization Reactions

The successful derivatization of 8-bromo-7-fluoroisoquinoline hinges on the precise control of chemoselectivity and regioselectivity.

Chemoselectivity: As established, the primary factor governing chemoselectivity in palladium-catalyzed cross-coupling reactions is the differential reactivity of the C-Br and C-F bonds. The oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically and thermodynamically favored over the C-F bond. This inherent preference allows for the selective functionalization of the C8 position while preserving the fluorine substituent at C7. To maintain this selectivity, it is crucial to employ reaction conditions that are mild enough not to activate the C-F bond. This typically involves using appropriate palladium catalysts with specific ligands and avoiding excessively high temperatures or harsh reagents that could lead to undesired side reactions, such as nucleophilic aromatic substitution of the fluorine atom.

Regioselectivity: The regioselectivity of these derivatization reactions is inherently high due to the fixed positions of the halogen substituents on the isoquinoline ring. The reactions are directed to the C8 position due to the presence of the bromine atom at this site. The challenge in regioselectivity would arise if the starting material were a di-bromo or di-fluoro isoquinoline isomer. However, with 8-bromo-7-fluoroisoquinoline, the regiochemical outcome of the aforementioned cross-coupling reactions is overwhelmingly in favor of substitution at the C8 position. The choice of catalyst and ligand can further enhance this selectivity by minimizing any potential side reactions at other positions on the isoquinoline ring system. For instance, bulky phosphine ligands can sterically hinder unwanted interactions at other sites, thereby reinforcing the desired regioselectivity.

Advanced Analytical Techniques for Structural Elucidation of 8 Bromo 7 Fluoroisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Bromo-7-fluoroisoquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an isoquinoline (B145761) core, characteristic chemical shifts are expected for the aromatic protons. The substitution pattern, with electron-withdrawing bromine and fluorine atoms, significantly influences these shifts, typically moving adjacent protons to a lower field (higher ppm). Spin-spin coupling between adjacent protons reveals their connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbons directly attached to the electronegative fluorine and bromine atoms, as well as the nitrogen atom in the isoquinoline ring, exhibit characteristic downfield shifts.

¹⁹F NMR: As Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.govwikipedia.org It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. thermofisher.com Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) provides definitive proof of the fluorine atom's position on the aromatic ring. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes the chance of signal overlap. wikipedia.orgthermofisher.com

Illustrative NMR Data for a Halogenated Isoquinoline Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 9.13 | dd | J = 4.0, 2.0 | H-2 |

| 8.25 | d | H-7 | ||

| 8.22 | d | J = 2.0 | H-5 | |

| 8.19 | dd | J = 8.0, 1.6 | H-4 | |

| 7.60 | dd | J = 8.0, 4.0 | H-3 | |

| ¹³C | 152.8 | |||

| 146.2 | ||||

| 138.3 | ||||

| 135.4 | ||||

| 134.9 | ||||

| 129.2 | ||||

| 123.6 | ||||

| 119.0 | ||||

| 115.7 | ||||

| 115.0 | ||||

| Note: Data is representative of a related compound, 8-Bromo-6-cyanoquinoline, to illustrate typical shifts and couplings. researchgate.net Specific data for 8-Bromo-7-fluoroisoquinoline may vary. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is critical for confirming the identity of 8-Bromo-7-fluoroisoquinoline. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for 8-Bromo-7-fluoroisoquinoline (C₉H₅BrFN)

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₆BrFN⁺ | 225.96622 |

| [M+Na]⁺ | C₉H₅BrFNNa⁺ | 247.94816 |

| [M-H]⁻ | C₉H₄BrFN⁻ | 223.95166 |

| [M+K]⁺ | C₉H₅BrFNK⁺ | 263.92210 |

| Data sourced from predicted values. uni.lu |

Tandem mass spectrometry (MS/MS) experiments can further probe the structure by inducing fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, serving as a structural fingerprint. nih.govresearchgate.net

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structure

For crystalline derivatives of 8-Bromo-7-fluoroisoquinoline, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. researchoutreach.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. rsc.orgmdpi.com

X-ray diffraction is particularly crucial for establishing the absolute stereochemistry of chiral derivatives. By analyzing the diffraction pattern, the precise spatial arrangement of all atoms can be determined, confirming the connectivity of the isoquinoline core and the positions of the bromo and fluoro substituents. mdpi.com The resulting crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. rsc.org

Advanced Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation (e.g., UHPLC-MS, IR Spectroscopy, UV-Vis Spectroscopy)

A combination of chromatographic and spectroscopic methods is employed to confirm the purity and further corroborate the identity of 8-Bromo-7-fluoroisoquinoline.

UHPLC-MS: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and efficient technique for assessing the purity of a sample. researchgate.net UHPLC separates the components of a mixture with high resolution, and the mass spectrometer provides mass information for each eluting peak. This allows for the detection and potential identification of any impurities, even at trace levels. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For 8-Bromo-7-fluoroisoquinoline, IR spectroscopy would confirm the presence of C=C and C=N stretching vibrations from the aromatic isoquinoline core, C-H stretching and bending modes, and characteristic absorptions for the C-Br and C-F bonds.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like isoquinoline exhibit characteristic absorption maxima (λ_max) in the UV region. The UV-Vis spectrum serves as a useful fingerprint for the conjugated π-system of the 8-Bromo-7-fluoroisoquinoline core. mdpi.comresearchgate.net

Typical Spectroscopic Data Ranges for Isoquinoline Derivatives

| Technique | Observation | Typical Range/Value |

| IR (cm⁻¹) | Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C/C=N stretch | 1500-1650 | |

| C-F stretch | 1000-1400 | |

| C-Br stretch | 500-600 | |

| UV-Vis (nm) | π → π* transitions (λ_max) | 220-350 |

| Note: These are general ranges for substituted isoquinolines; specific values depend on the exact substitution pattern and solvent. |

Sustainable and Green Chemistry Principles Applied to 8 Bromo 7 Fluoroisoquinoline Research

Enhancement of Atom Economy and Reduction of Waste Streams

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into unwanted byproducts. researchgate.net

Modern synthetic strategies that could be applied to the synthesis of 8-Bromo-7-fluoroisoquinoline focus on maximizing atom economy. These include:

Addition Reactions: Cycloaddition reactions are ideal as they can, in theory, achieve 100% atom economy by incorporating all reactant atoms into the final product.

C-H Activation/Annulation: These methods construct the isoquinoline (B145761) core by forming new bonds directly from existing carbon-hydrogen bonds, often eliminating the need for pre-functionalized starting materials (like organohalides) and the associated leaving groups that become waste. niscpr.res.in Protocols using azines for annulation with alkynes demonstrate exceptionally high atom economy by incorporating both nitrogen atoms from the azine into the final isoquinoline product. researchgate.net

The goal is to design a synthetic pathway to 8-Bromo-7-fluoroisoquinoline that prioritizes addition and insertion reactions over elimination and substitution reactions, thereby minimizing the generation of waste streams from the outset.

| Reaction Type | General Description | Theoretical Atom Economy | Relevance to Isoquinoline Synthesis |

|---|---|---|---|

| Addition (e.g., Cycloaddition) | A + B → C | 100% | Ideal for building the heterocyclic ring with maximum efficiency. |

| Rearrangement | A → B | 100% | Intramolecular atom reorganization with no loss of atoms. |

| Substitution | A-B + C → A-C + B | <100% | Common for introducing functional groups, but generates a leaving group (B) as waste. |